An In-Depth Technical Guide to Fmoc-Orn(2-Cl-Z)-OH: Properties and Applications in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Orn(2-Cl-Z)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the choice of protected amino acid building blocks is paramount to the successful assembly of complex peptide chains. Among these, Fmoc-Orn(2-Cl-Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, stands out as a valuable derivative for the incorporation of ornithine residues. Ornithine, a non-proteinogenic amino acid, is a key component in various biologically active peptides and serves as a versatile scaffold for the introduction of modifications such as lactam bridges, labels, or conjugated moieties. This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Orn(2-Cl-Z)-OH, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, offering researchers and drug development professionals the foundational knowledge to effectively utilize this important reagent.
Part 1: Core Physicochemical Properties of Fmoc-Orn(2-Cl-Z)-OH
A thorough understanding of the physicochemical properties of Fmoc-Orn(2-Cl-Z)-OH is essential for its proper handling, storage, and application in peptide synthesis.
Chemical Structure and Molecular Formula
Fmoc-Orn(2-Cl-Z)-OH is an L-ornithine derivative carrying two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid- and hydrogenolysis-labile 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino side chain.
Molecular Formula: C₂₈H₂₇ClN₂O₆
Molecular Weight: 522.98 g/mol
The presence of the electron-withdrawing chlorine atom on the benzyloxycarbonyl group of the side-chain protection enhances its acid stability compared to the standard Z-group, providing a nuanced level of orthogonality in deprotection strategies.
Physical Properties
| Property | Value | Source/Calculation |
| Molecular Formula | C₂₈H₂₇ClN₂O₆ | Calculated |
| Molecular Weight | 522.98 g/mol | Calculated from the molecular formula of H-Orn(2-Cl-Z)-OH (C₁₃H₁₇ClN₂O₄, MW: 300.7 g/mol )[1] and the Fmoc group. |
| Appearance | White to off-white powder | Typical appearance of protected amino acids. |
| Melting Point | Not definitively reported. Expected to be a high-melting solid. | |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents and water. | General knowledge of Fmoc-amino acids. |
| Purity | Typically >98% (HPLC) | Supplier dependent. |
Note: Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.
Part 2: Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The unique combination of protecting groups on Fmoc-Orn(2-Cl-Z)-OH allows for its strategic incorporation into peptide sequences using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2][3]
The Principle of Orthogonality
The core advantage of using Fmoc-Orn(2-Cl-Z)-OH lies in the orthogonal nature of its protecting groups. The Nα-Fmoc group is base-labile and is selectively removed at each cycle of peptide elongation using a solution of piperidine in DMF.[4] Conversely, the Nδ-(2-Cl-Z) group is stable to these basic conditions, ensuring the integrity of the side-chain protection throughout the synthesis. The 2-Cl-Z group can then be removed under conditions that do not affect the t-butyl-based side-chain protecting groups of other amino acids or the acid-labile linker to the solid support, typically through strong acidolysis (e.g., with hydrogen fluoride) or catalytic hydrogenolysis.[2][5]
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Experimental Protocol: Incorporation of Fmoc-Orn(2-Cl-Z)-OH into a Peptide Sequence
The following is a generalized protocol for the coupling of Fmoc-Orn(2-Cl-Z)-OH during Fmoc-SPPS. The specific parameters may need to be optimized based on the peptide sequence and the solid support used.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Orn(2-Cl-Z)-OH
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Solvents: DMF, Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
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Step-by-Step Methodology:
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Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is DMF (3x), DCM (3x), and IPA (3x), followed by DMF (3x).
-
Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-Orn(2-Cl-Z)-OH (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the amino acid by allowing the mixture to stand for a few minutes.
-
Add the activated Fmoc-Orn(2-Cl-Z)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.[6]
-
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for the subsequent amino acids in the peptide sequence.
Part 3: Deprotection of the 2-Cl-Z Group
The removal of the 2-Cl-Z group from the ornithine side chain is a critical step that is typically performed after the peptide chain has been fully assembled. The choice of deprotection method depends on the overall protecting group strategy and the desired final product (e.g., fully deprotected peptide or a side-chain modified peptide).
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for the removal of the 2-Cl-Z group.[5] This method is particularly useful when other acid-labile protecting groups are present on the peptide that need to be retained.
Experimental Protocol: Hydrogenolysis of the 2-Cl-Z Group [5]
-
Peptide Dissolution: Dissolve the protected peptide in a suitable solvent mixture, such as 10% formic acid in methanol.
-
Catalyst Addition: Add a palladium catalyst, typically 5% or 10% palladium on carbon (Pd/C), in an amount approximately equal to the mass of the peptide.
-
Reaction Initiation: Gently warm the mixture until gas evolution (CO₂) is observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously, ensuring it remains acidic. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude peptide, which can then be purified by chromatography.
Strong Acid Cleavage
The 2-Cl-Z group can also be removed by strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This method is typically employed during the final global deprotection step, where all acid-labile side-chain protecting groups and the resin linker are cleaved simultaneously.
Caution: The use of strong acids like HF requires specialized equipment and stringent safety precautions.
Part 4: Analytical Characterization
The purity and identity of peptides containing Orn(2-Cl-Z) and the final deprotected peptides should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude and purified peptides.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the ornithine derivative and its subsequent deprotection.
Conclusion
Fmoc-Orn(2-Cl-Z)-OH is a highly valuable building block for the synthesis of ornithine-containing peptides. Its well-defined orthogonal protecting group strategy allows for its seamless integration into Fmoc-based solid-phase peptide synthesis protocols. The ability to selectively deprotect the side chain under conditions that are compatible with a wide range of other protecting groups provides researchers with the flexibility to create complex and modified peptides for various applications in research, diagnostics, and drug development. A thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, is crucial for its successful and efficient utilization.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
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Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]
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Aapptec. (n.d.). H-Orn(2-Cl-Z)-OH [118553-99-4]. Retrieved from [Link]
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American Elements. (n.d.). Fmoc-Orn-OH.HCl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Izdebski, J., Gers, T., Kunce, D., & Markowski, P. (2005). New tris-alkoxycarbonyl arginine derivatives for peptide synthesis. Journal of Peptide Science, 11(1), 60-64.
- Asfaw, A., et al. (2017). Synthesis and Biological Evaluation of Wollamide B and Its Analogues as Antitubercular Agents. Journal of Medicinal Chemistry, 60(13), 5535-5547.
- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
- Otake, K., et al. (2024).
- Nishiyama, Y., & Ishida, H. (2012). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 4(11), 3662-3668.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
- Guryanov, I., et al. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 18(4), 633-638.
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: L-Ornithine monohydrochloride.
- Anaspec. (2021).
- Ormco. (n.d.).
- HiMedia Labor
- P3 BioSystems. (n.d.). Fmoc Amino Acids - Ornithine (Orn).
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Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. (2024, January 9). Retrieved from [Link]
- The Synthesis of Peptides with Mixed Anhydrides. (n.d.). In Organic Reactions. John Wiley & Sons, Inc.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2004). Chemical Reviews, 104(1), 199-250.
- Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (2016). Journal of Pharmaceutical and Biomedical Analysis, 130, 18-34.
- Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, 63(1), 18.1.1-18.1.27.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
